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2-[(3-
Fluorobenzyl)oxy]benzaldehyde

Compound Name:

CAS No.: 6455-94-3

Cat. No.: B1268634

Get Quote

\ J

This technical guide provides an in-depth analysis of the spectroscopic data for the compound
2-[(3-Fluorobenzyl)oxy]benzaldehyde. Designed for researchers, scientists, and
professionals in drug development, this document elucidates the structural features of the
molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for
confirming the molecular structure and purity, which are fundamental aspects of chemical
synthesis and pharmaceutical development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of its potential therapeutic
application. Spectroscopic techniques provide a non-destructive means to elucidate the
molecular architecture. For 2-[(3-Fluorobenzyl)oxy]benzaldehyde, a molecule with multiple
aromatic regions and functional groups, a multi-faceted spectroscopic approach is essential for
unambiguous characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and
integration of proton (*H) and carbon-13 (*3C) nuclei, a detailed connectivity map of the
molecule can be constructed.

'H NMR Spectroscopy: Probing the Proton Environment

The *H NMR spectrum of 2-[(3-Fluorobenzyl)oxy]benzaldehyde is predicted to exhibit distinct
signals corresponding to the aldehyde proton, the benzylic protons, and the aromatic protons of
the two phenyl rings. The solvent of choice for this analysis is typically deuterated chloroform
(CDCIs), and tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Expected *H NMR Data (500 MHz, CDCIs):

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~10.50 s 1H Aldehyde (-CHO)
~7.90 dd 1H Ar-H (ortho to -CHO)
~7.60 m 2H Ar-H
~7.40 - 7.20 m 4H Ar-H
~7.10 m 1H Ar-H
~5.20 S 2H Methylene (-OCHz-)

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (500
MHz) is deliberate to achieve better signal dispersion, which is critical for resolving the complex
multiplets in the aromatic region. CDCls is a standard solvent for non-polar to moderately polar
organic compounds, offering good solubility and minimal interference with the analyte signals.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides complementary information, revealing the chemical
environment of each carbon atom in the molecule. The presence of fluorine introduces C-F
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coupling, which can be observed for the carbons in the fluorobenzyl ring.

Expected 3C NMR Data (125 MHz, CDCIs):

Chemical Shift (0, ppm) Assignment

~192.0 Aldehyde Carbonyl (C=0)
~163.0 (d, LJCF = 245 Hz) C-F

~160.0 C-0O (benzaldehyde ring)
~138.0 (d, 3JCF = 7 Hz) Quaternary C (fluorobenzyl ring)
~136.0 Quaternary C (benzaldehyde ring)
~134.0 Ar-CH

~130.0 (d, 2JCF = 8 Hz) Ar-CH

~129.0 Ar-CH

~125.0 Ar-CH

~123.0 (d, JCF = 3 Hz) Ar-CH

~115.0 (d, 2JCF = 21 Hz) Ar-CH

~114.5 (d, 2JCF = 22 Hz) Ar-CH

~70.0 Methylene (-OCHz-)

Trustworthiness Through Self-Validating Systems: The combination of 1H and 3C NMR data,
along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY
reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon
atoms, confirming the assignments made in the one-dimensional spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The absorption of infrared radiation at specific frequencies corresponds to the
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vibrational modes of different bonds.

Expected IR Absorption Bands:

Wavenumber (cm~12) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi

~2870, ~2770 Weak
doublet)
Carbonyl (C=0) Stretch of
~1690 Strong
Aldehyde
~1600, ~1480 Medium-Strong Aromatic C=C Bending
Aryl-O-CH: Stretch
~1250 Strong )
(Asymmetric)
~1100 Strong C-F Stretch
Aryl-O-CH: Stretch
~1040 Strong

(Symmetric)

Authoritative Grounding: The characteristic aldehyde C-H stretching vibrations appearing as a
pair of weak bands (a Fermi doublet) around 2870 and 2770 cm~* are a definitive indicator of
an aldehyde group.[1] The strong absorption around 1690 cm~1 is indicative of an aromatic
aldehyde carbonyl group, which is at a slightly lower wavenumber compared to aliphatic
aldehydes due to conjugation with the aromatic ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. The fragmentation pattern observed in the mass spectrum can also offer
valuable structural clues.

Expected Mass Spectrometry Data:

e Molecular Formula: C14H11FO2
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» Molecular Weight: 230.24 g/mol [2]
e Exact Mass: 230.0743

o Key Fragmentation Peaks (m/z):

[¢]

230 [M]*: Molecular ion peak.

[e]

229 [M-H]*: Loss of a hydrogen radical.

o

201 [M-CHOJ": Loss of the formyl radical.

[¢]

109 [C7HeF]*: Fluorobenzyl cation.

[¢]

121 [C7H502]*: Fragment from the benzaldehyde moiety.

Experimental Protocols
NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-[(3-
Fluorobenzyl)oxy]benzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform
(CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS).

o Transfer: Transfer the solution to a 5 mm NMR tube.
e Instrumentation: Acquire the *H and *3C NMR spectra on a 500 MHz NMR spectrometer.
e 1H NMR Acquisition Parameters:

o Pulse Program: zg30

o Number of Scans: 16

o Acquisition Time: ~3 seconds

o Relaxation Delay: 2 seconds

e 13C NMR Acquisition Parameters:
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[e]

Pulse Program: zgpg30 (proton decoupled)

(¢]

Number of Scans: 1024

[¢]

Acquisition Time: ~1 second

[¢]

Relaxation Delay: 2 seconds

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for 1H and 1
Hz for 13C) and Fourier transform. Phase and baseline correct the resulting spectra.

Visualizations
Molecular Structure

Caption: Chemical structure of 2-[(3-Fluorobenzyl)oxy]benzaldehyde.
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Caption: Conceptual workflow for the spectroscopic characterization of a synthesized
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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